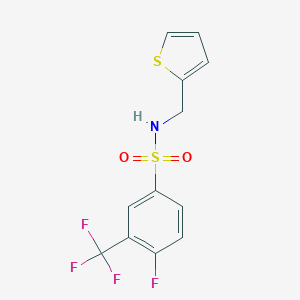![molecular formula C15H11NO6 B246409 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
科学研究应用
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In material science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound can be used as a starting material for the synthesis of various organic compounds.
作用机制
The mechanism of action of 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. This compound induces apoptosis by activating caspases, which are enzymes that play a crucial role in the apoptotic process.
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione has biochemical and physiological effects. This compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione in lab experiments is its potential as an anticancer agent. This compound can be used to study the mechanism of action of anticancer agents and to develop new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is toxic and can cause harm to living organisms if not handled properly.
未来方向
There are several future directions for research on 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione. One direction is to study the mechanism of action of this compound in more detail to understand how it inhibits the growth of cancer cells. Another direction is to develop new anticancer drugs based on this compound. In addition, this compound can be used as a building block for the synthesis of novel materials with unique properties, and further research can be conducted in this area. Finally, future studies can focus on reducing the toxicity of this compound to make it safer for use in lab experiments.
合成方法
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione can be synthesized using different methods, including the reaction of 4-nitrobenzaldehyde with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 6-methyl-3-(4-nitrophenyl)-2H-pyran-2,4(3H)-dione, which is then reacted with acetic anhydride to form 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione.
属性
分子式 |
C15H11NO6 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC 名称 |
6-methyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]pyran-2,4-dione |
InChI |
InChI=1S/C15H11NO6/c1-9-8-13(18)14(15(19)22-9)12(17)7-4-10-2-5-11(6-3-10)16(20)21/h2-8,14H,1H3/b7-4+ |
InChI 键 |
RIOIIMFXKJEUOW-QPJJXVBHSA-N |
手性 SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)